[(2S,4S)-4-aminopyrrolidin-2-yl]methanol dihydrochloride
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Overview
Description
[(2S,4S)-4-aminopyrrolidin-2-yl]methanol dihydrochloride, also known as PCM-012735 or XEN901, is a potent, selective, and orally bioavailable Nav1.6 channel blocker. This compound has significant implications in various fields of research and industry, including neurology, pain management, and psychiatry.
Preparation Methods
The synthetic routes and reaction conditions for [(2S,4S)-4-aminopyrrolidin-2-yl]methanol dihydrochloride are not extensively detailed in the available literature. it is typically synthesized through a series of chemical reactions involving the appropriate starting materials and reagents. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
[(2S,4S)-4-aminopyrrolidin-2-yl]methanol dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[(2S,4S)-4-aminopyrrolidin-2-yl]methanol dihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders and pain management. In industry, it may be used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of [(2S,4S)-4-aminopyrrolidin-2-yl]methanol dihydrochloride involves its role as a Nav1.6 channel blocker. By selectively inhibiting these sodium channels, the compound can modulate neuronal activity and reduce pain signals. This makes it a promising candidate for the treatment of conditions such as epilepsy and chronic pain.
Comparison with Similar Compounds
[(2S,4S)-4-aminopyrrolidin-2-yl]methanol dihydrochloride is unique in its high selectivity and potency as a Nav1.6 channel blocker. Similar compounds include other sodium channel blockers, but this compound stands out due to its oral bioavailability and specific targeting of Nav1.6 channels. Other similar compounds include lidocaine and carbamazepine, which also act on sodium channels but with different selectivity and potency profiles.
Properties
CAS No. |
2679950-59-3 |
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Molecular Formula |
C5H14Cl2N2O |
Molecular Weight |
189.1 |
Purity |
95 |
Origin of Product |
United States |
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